7-(Difluoromethoxy)isoquinoline 7-(Difluoromethoxy)isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16776866
InChI: InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H
SMILES:
Molecular Formula: C10H7F2NO
Molecular Weight: 195.16 g/mol

7-(Difluoromethoxy)isoquinoline

CAS No.:

Cat. No.: VC16776866

Molecular Formula: C10H7F2NO

Molecular Weight: 195.16 g/mol

* For research use only. Not for human or veterinary use.

7-(Difluoromethoxy)isoquinoline -

Specification

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
IUPAC Name 7-(difluoromethoxy)isoquinoline
Standard InChI InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H
Standard InChI Key QICGAZDTBORDEV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN=C2)OC(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

7-(Difluoromethoxy)isoquinoline is defined by the IUPAC name 7-(difluoromethoxy)isoquinoline and possesses the canonical SMILES representation FC(F)OC1=C/C2=C(C=CN=C2)/C=C\1 . Its molecular structure combines an isoquinoline backbone—a bicyclic aromatic system with a nitrogen atom at position 2—with a difluoromethoxy group (-OCF₂) at position 7. The fluorine atoms introduce electronegativity and lipophilicity, which influence its reactivity and pharmacokinetic profile.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇F₂NO
Molecular Weight195.16 g/mol
CAS Registry Number1261787-58-9
Purity≥95%
XLogP3-AA (Predicted)2.1

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

Physicochemical and Pharmacokinetic Properties

Stability and Reactivity

Isoquinolines are weakly basic (pKa ~4.5–5.5) and stable under physiological conditions . The difluoromethoxy substituent introduces steric and electronic effects that resist hydrolytic cleavage, making the compound suitable for long-term storage .

CompoundTargetIC₅₀ (µM)Reference
7-(Difluoromethoxy)isoq.SARS-CoV-2 RBDIn silico
BerberineAChE1.2
PapaverineMAO-B0.8

Research Gaps and Future Directions

Pharmacokinetic Profiling

Despite promising in silico predictions, empirical data on absorption, distribution, metabolism, and excretion (ADME) are absent. Future studies should employ radiolabeled analogs to track biodistribution in animal models.

Toxicity Assessment

The acute and chronic toxicity of 7-(difluoromethoxy)isoquinoline remains uncharacterized. Priority should be given to cytotoxicity assays in hepatocyte and cardiomyocyte cell lines to identify safe dosage ranges.

Structural Optimization

Modifying the isoquinoline core with additional fluorine atoms or hydrophilic substituents could balance lipophilicity and solubility. Computational chemistry tools like density functional theory (DFT) may guide rational drug design.

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